molecular formula C16H17N3O2 B1332534 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine CAS No. 325822-94-4

1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine

Cat. No. B1332534
M. Wt: 283.32 g/mol
InChI Key: SWTGVGMUAVYHSO-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine

The compound 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is a derivative of benzoimidazole, which is a heterocyclic compound consisting of a fusion of benzene and imidazole. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of the benzoimidazole core, which is known to be a significant pharmacophore in medicinal chemistry.

Synthesis Analysis

While the specific synthesis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is not detailed in the provided papers, similar benzoimidazole derivatives have been synthesized through various methods. For instance, the synthesis of 2-(1H-benzoimidazol-2-yl)-phenol derivatives was achieved using 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate at room temperature . This suggests that the synthesis of the compound may also involve the use of aromatic aldehydes and diamines, possibly with a metal acetate catalyst.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of a benzoimidazole moiety, which can be further modified to introduce various substituents that affect the compound's properties. For example, the Schiff base (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol was synthesized and its structure was examined crystallographically, revealing the presence of either the enol-imine or keto-amine forms related to hydrogen bonding . This indicates that the molecular structure of benzoimidazole derivatives can exhibit tautomerism, which may also be relevant for the compound under analysis.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo a variety of chemical reactions. For instance, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives were transformed into 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives by reaction with ammonia, primary amines, or hydrazine . This demonstrates the reactivity of the benzoxazole moiety, which is structurally similar to benzoimidazole, suggesting that the compound may also undergo reactions with nucleophiles such as ammonia or amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can be influenced by substituents on the benzoimidazole ring. For example, the antioxidative activity of a synthesized 2-methyl-7-(2-(1H-(2-methyl-benzoimidazole)-1-yl)ethoxy)-4′-methoxy isoflavone was investigated, showing good capacity in scavenging free radicals . This indicates that the benzoimidazole derivatives can possess significant biological activities, which may also be expected for the compound under discussion. Additionally, the fluorescent properties of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives were investigated, suggesting that the compound may also exhibit fluorescence, which could be useful in various applications .

Scientific Research Applications

Antimicrobial Properties

1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine derivatives have been explored for their antimicrobial properties. For instance, the synthesis of 1H-benzoimidazol-2-ylamine derivatives revealed significant antimicrobial activities. This includes research on compounds with potential for treating bacterial and fungal infections (Benvenuti et al., 1997), (Salahuddin et al., 2017), (El-Meguid, 2014).

Luminescent Properties

The compound and its derivatives have been studied for their luminescent properties, particularly in the context of phosphorescent materials and lanthanide complexes. This includes the development of iridium complexes with reduced concentration quenching effects and their potential applications in electrophosphorescence devices (Zhang et al., 2013), and the exploration of luminescent lanthanide complexes for potential applications in sensing and imaging (Yang et al., 2011).

Antihypertensive Activity

There is research indicating the potential antihypertensive activity of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine derivatives. These studies have synthesized novel compounds and evaluated their effectiveness in reducing blood pressure (Sharma et al., 2010).

Antioxidative Activity

The antioxidative properties of derivatives have also been a focus, with studies indicating their effectiveness in scavenging free radicals. This suggests potential applications in fields like aging and chronic diseases (Wang, 2009).

properties

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-20-12-6-8-13(9-7-12)21-11-10-19-15-5-3-2-4-14(15)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTGVGMUAVYHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354747
Record name 1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine

CAS RN

325822-94-4
Record name 1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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